cis-3-Benzoylcyclohexane-1-carboxylic acid
Overview
Description
cis-3-Benzoylcyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C14H16O3 . It is a derivative of cyclohexane, featuring a benzoyl group and a carboxylic acid group attached to the cyclohexane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Benzoylcyclohexane-1-carboxylic acid typically involves the following steps:
Cyclohexane Derivatization: The initial step involves the functionalization of cyclohexane to introduce the benzoyl and carboxylic acid groups. This can be achieved through Friedel-Crafts acylation, where cyclohexane reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Isomerization: The resulting product is then subjected to isomerization to obtain the cis configuration. This can be achieved through selective catalytic hydrogenation or other isomerization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
cis-3-Benzoylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted cyclohexane derivatives.
Scientific Research Applications
cis-3-Benzoylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of cis-3-Benzoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
trans-3-Benzoylcyclohexane-1-carboxylic acid: The trans isomer of the compound, differing in the spatial arrangement of the benzoyl and carboxylic acid groups.
3-Benzoylcyclohexane-1-carboxylic acid: A compound with similar functional groups but without the cis configuration.
Uniqueness
The cis configuration of cis-3-Benzoylcyclohexane-1-carboxylic acid imparts unique chemical and biological properties, making it distinct from its trans isomer and other similar compounds. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(1S,3R)-3-benzoylcyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOMXIQTOGETME-NEPJUHHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244345 | |
Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-86-4 | |
Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733742-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-Benzoylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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